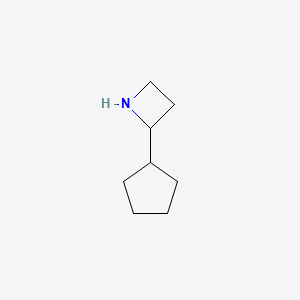

2-Cyclopentylazetidine

Description

2-Cyclopentylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a cyclopentyl group at the 2-position. This strained ring system confers unique reactivity, making it a valuable building block in organic synthesis and pharmaceutical research. Its hydrochloride salt (CAS Ref: 3D-BKD15982) is commercially available at premium pricing (e.g., €725.00 for 50 mg), reflecting its specialized applications and synthesis complexity .

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-cyclopentylazetidine |

InChI |

InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-6-9-8/h7-9H,1-6H2 |

InChI Key |

WWTQWGUZKPTNIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-cyclopentylazetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.

Another method involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, azetidines can be synthesized through nucleophilic substitution reactions, reduction of β-lactams, and ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of microwave irradiation and solid support, such as alumina, can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylazetidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert azetidines to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the nitrogen atom’s substituents with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Cyclopentylazetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, enabling it to participate in various biochemical processes. For instance, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Commercial Comparison

The following table highlights key differences between 2-Cyclopentylazetidine and analogous compounds:

| Compound Name | CAS Number | Ring Size | Substituent | Price (50 mg) | Key Applications |

|---|---|---|---|---|---|

| This compound hydrochloride | 3D-BKD15982 | 4-membered | Cyclopentyl | €725.00 | Medicinal chemistry, ligand design |

| tert-Butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | 3D-BKD15983 | 7-membered | tert-Butyl, bromo | €654.00 | Intermediate in alkaloid synthesis |

| 2-(Cyclopentylamino)acetic acid | 1258639-53-0 | Acyclic | Cyclopentylamino | N/A | Peptide mimetics, enzyme inhibitors |

Key Observations :

- Ring Strain vs. Stability : The four-membered azetidine ring in this compound introduces significant ring strain, enhancing its reactivity compared to the seven-membered azepine derivative (tert-butyl compound). This strain is exploited in ring-opening reactions for drug discovery .

- In contrast, the bromo-substituted azepine derivative is tailored for cross-coupling reactions .

- Commercial Accessibility: this compound is priced higher than its tert-butyl analog, suggesting greater synthesis challenges or niche demand. Meanwhile, 2-(cyclopentylamino)acetic acid—an acyclic analog—is supplied by 10 vendors, indicating broader commercial availability for less strained derivatives .

Reactivity :

- This compound : The strained azetidine ring undergoes facile nucleophilic ring-opening, making it useful for constructing complex amines. Its cyclopentyl group may sterically hinder certain reactions, requiring optimized conditions .

- tert-Butyl Azepine Derivative : The larger ring reduces strain, favoring stability over reactivity. The bromo substituent enables functionalization via Suzuki or Buchwald-Hartwig couplings .

- 2-(Cyclopentylamino)acetic Acid: The acyclic structure lacks ring strain, limiting its utility in cycloadditions but enabling straightforward incorporation into peptides or enzyme-active sites .

Analytical Characterization :

Techniques such as HPLC and mass spectrometry (e.g., GlycoBase methodologies) are critical for analyzing azetidine derivatives due to their polar functional groups and structural complexity .

Research and Application Gaps

- Pharmacological Potential: While this compound’s analogs like 2-aminobenzamides have been studied for enzyme inhibition (e.g., HDACs), direct biological data on this compound remains sparse.

- Synthesis Optimization : The high cost of this compound highlights opportunities for improving catalytic ring-closure methods or alternative cyclopentyl introduction strategies .

Biological Activity

2-Cyclopentylazetidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Its molecular formula is , and it features a cyclopentyl group attached to the azetidine ring. The unique structure contributes to its biological activity, particularly in modulating protein kinase pathways.

Research indicates that this compound exhibits significant activity against various protein kinases, which are critical in numerous cellular processes including cell growth, differentiation, and metabolism. The compound has been shown to inhibit specific kinases associated with cancer progression and inflammatory diseases.

Inhibition of Protein Kinases

Protein kinases such as Janus kinases (JAK1, JAK2) and others play pivotal roles in signaling pathways related to immune response and cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in malignant cells. For instance, studies have demonstrated that compounds similar to this compound effectively block JAK2 activity, suggesting a pathway for therapeutic intervention in cancers characterized by aberrant kinase activity .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Cancer Cell Lines : A study evaluated the effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis when treated with the compound at specific concentrations.

- Inflammatory Models : In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting its potential use as an anti-inflammatory agent.

- Neuroprotective Effects : Preliminary research has suggested that this compound may also exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.